Ethyl 2-(chlorocarbonyl)-2-ethylbutanoate
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Overview
Description
Ethyl 2-carbonochloridoyl-2-ethyl-butanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, specifically, is known for its unique structure which includes a chlorocarbonyl group attached to the butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-carbonochloridoyl-2-ethyl-butanoate typically involves the esterification of butanoic acid with ethanol in the presence of a chlorinating agent. The reaction conditions often require a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-carbonochloridoyl-2-ethyl-butanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The chlorocarbonyl group in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or substituted esters.
Scientific Research Applications
Ethyl 2-carbonochloridoyl-2-ethyl-butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of ester hydrolysis and enzyme catalysis.
Medicine: Investigated for its potential use in drug synthesis and delivery systems.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action for ethyl 2-carbonochloridoyl-2-ethyl-butanoate involves its interaction with nucleophiles. The chlorocarbonyl group is highly reactive, making it a target for nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to ester hydrolysis and substitution reactions .
Comparison with Similar Compounds
Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings and perfumes.
Ethyl benzoate: Used in the fragrance industry, similar in structure but with a benzene ring.
Uniqueness: Ethyl 2-carbonochloridoyl-2-ethyl-butanoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
50547-85-8 |
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Molecular Formula |
C9H15ClO3 |
Molecular Weight |
206.66 g/mol |
IUPAC Name |
ethyl 2-carbonochloridoyl-2-ethylbutanoate |
InChI |
InChI=1S/C9H15ClO3/c1-4-9(5-2,7(10)11)8(12)13-6-3/h4-6H2,1-3H3 |
InChI Key |
BTZMVIQHCCBGII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)OCC)C(=O)Cl |
Origin of Product |
United States |
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